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Compound of Interest

Compound Name: 2-Amino-1,2-diphenylethanol

Cat. No.: B1215729 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(1R,2S)-(-)-2-Amino-1,2-diphenylethanol is a chiral amino alcohol that serves as a critical

building block and versatile tool in modern organic and medicinal chemistry. Its rigid diphenyl

structure and defined stereochemistry make it an invaluable asset for asymmetric synthesis,

enabling the precise construction of enantiomerically pure molecules. This guide provides a

comprehensive overview of its properties, synthesis, analysis, and key applications in research

and development.

Core Physicochemical and Spectroscopic
Properties
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol is a white to pale yellow crystalline powder.[1] Its

fundamental properties are summarized in the tables below.

Table 1: Physicochemical Properties
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Property Value

CAS Number 23190-16-1[2][3]

Molecular Formula C₁₄H₁₅NO[1]

Molecular Weight 213.28 g/mol [1][3]

Appearance White to pale yellow crystal or powder[1]

Melting Point 141-144 °C[1]

Optical Rotation [α]²⁰/D = -6 to -8° (c=0.6 in EtOH)[1]

pKa 11.70 ± 0.10 (Predicted)

Solubility Soluble in chloroform, ethanol, and methanol.

Table 2: Spectroscopic Data Summary
Spectroscopy Data Highlights

¹H NMR

Spectra available, characteristic peaks for

aromatic protons and methine protons adjacent

to the amino and hydroxyl groups.[4]

¹³C NMR

Spectra available, showing distinct signals for

the two phenyl rings and the two stereogenic

carbons.[5]

IR Spectroscopy

Key absorptions include O-H and N-H stretching

bands, as well as C-H and C=C bands from the

aromatic rings.[5][6]

Mass Spectrometry
Molecular ion peak corresponding to the

molecular weight.

Experimental Protocols
Detailed experimental procedures are crucial for the effective application of (1R,2S)-(-)-2-
Amino-1,2-diphenylethanol. Below are representative protocols for its synthesis, purification,

and analysis.
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Protocol 1: Synthesis via Asymmetric Reduction
A common route to (1R,2S)-(-)-2-Amino-1,2-diphenylethanol is the stereoselective reduction

of a prochiral precursor, such as benzoin oxime. While various methods exist, a typical

laboratory-scale synthesis can be adapted from procedures for similar amino alcohols.[7][8]

Objective: To synthesize (1R,2S)-(-)-2-Amino-1,2-diphenylethanol from benzoin oxime.

Materials:

Benzoin oxime

Palladium on carbon (Pd/C) catalyst

Methanol (solvent)

Hydrogen gas source

Filtration apparatus (e.g., Celite)

Rotary evaporator

Procedure:

In a suitable hydrogenation vessel, dissolve benzoin oxime in methanol.

Carefully add a catalytic amount of 10% Pd/C.

Seal the vessel and purge with hydrogen gas.

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture

vigorously at room temperature.

Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an

inert gas (e.g., nitrogen or argon).

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
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Wash the filter cake with a small amount of methanol.

Combine the filtrate and washings, and concentrate under reduced pressure using a rotary

evaporator to yield the crude erythro-2-amino-1,2-diphenylethanol.

The resulting racemic mixture can then be resolved into its enantiomers using a chiral

resolving agent or by preferential crystallization.[8]

Protocol 2: Purification by Recrystallization
Objective: To purify crude (1R,2S)-(-)-2-Amino-1,2-diphenylethanol.

Materials:

Crude (1R,2S)-(-)-2-Amino-1,2-diphenylethanol

Recrystallization solvent (e.g., ethanol-water or dichloromethane-hexanes mixture)[9]

Heating mantle and condenser

Ice bath

Büchner funnel and filter paper

Procedure:

Transfer the crude product to an Erlenmeyer flask.

Add a minimal amount of the hot recrystallization solvent (e.g., ethanol) to dissolve the solid

completely.

If color impurities are present, a small amount of activated charcoal can be added, and the

solution hot-filtered.

Slowly add a co-solvent (e.g., water) until the solution becomes slightly cloudy.

Allow the solution to cool slowly to room temperature, then place it in an ice bath to

maximize crystal formation.
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Collect the purified crystals by vacuum filtration using a Büchner funnel.

Wash the crystals with a small amount of the cold solvent mixture.

Dry the crystals under vacuum to obtain pure (1R,2S)-(-)-2-Amino-1,2-diphenylethanol.

Protocol 3: Chiral HPLC Analysis for Enantiomeric
Purity
Objective: To determine the enantiomeric excess (% ee) of (1R,2S)-(-)-2-Amino-1,2-
diphenylethanol.

Materials:

Sample of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol

HPLC system with a UV detector

Chiral stationary phase (CSP) column (e.g., cyclofructan-based or polysaccharide-based)

Mobile phase solvents (e.g., hexane, ethanol, acetonitrile, methanol)

Additives (e.g., trifluoroacetic acid, triethylamine)

Procedure:

Prepare a stock solution of the sample in a suitable solvent (e.g., ethanol) at a concentration

of approximately 1 mg/mL.

Set up the HPLC system with a suitable chiral column.

Equilibrate the column with the mobile phase. A common mobile phase for chiral amine

separation is a mixture of hexane and ethanol or acetonitrile and methanol, often with acidic

and basic additives to improve peak shape.[10]

Inject a small volume (e.g., 5 µL) of the sample solution.

Run the chromatogram and detect the enantiomers using a UV detector (e.g., at 254 nm).
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Integrate the peak areas of the two enantiomers.

Calculate the enantiomeric excess using the formula: % ee = [|Area(R) - Area(S)| / (Area(R)

+ Area(S))] x 100.

Applications in Research and Drug Development
The primary utility of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol stems from its rigid chiral

scaffold, making it a powerful tool in asymmetric synthesis.

Use as a Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral

substrate to direct a stereoselective reaction. After the desired stereocenter is created, the

auxiliary is removed and can often be recovered. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol is
frequently used to form chiral oxazolidinones, which can then direct stereoselective alkylation

or aldol reactions.[11]

Below is a diagram illustrating the general workflow of using this compound as a chiral

auxiliary.
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Asymmetric Synthesis Workflow

(1R,2S)-(-)-2-Amino-
1,2-diphenylethanol

Chiral Auxiliary-
Substrate Adduct

Prochiral Substrate
(e.g., Acid Chloride)

Stereoselective Reaction
(e.g., Enolate Alkylation)

Diastereomerically
Enriched Product

Cleavage of Auxiliary

Enantiomerically
Pure Product Recovered Auxiliary

Recycle

Click to download full resolution via product page

General workflow for using (1R,2S)-(-)-2-Amino-1,2-diphenylethanol as a chiral auxiliary.

Precursor to Chiral Ligands and Catalysts
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol can be used to synthesize chiral ligands for

asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment

that directs the stereochemical outcome of a catalytic reaction. This approach is highly efficient

as only a small amount of the chiral catalyst is needed to produce a large quantity of the

enantiomerically pure product.
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Biological Activity and Drug Discovery
While primarily used as a synthetic tool, the structural motif of 2-amino-1,2-diphenylethanol
has been explored for its biological activity.

NMDA Receptor Affinity: Derivatives of 1,2-diphenylethylamine have been shown to have an

affinity for the N-methyl-D-aspartate (NMDA) receptor, an important target in neuroscience.

[12] However, specific binding data for (1R,2S)-(-)-2-Amino-1,2-diphenylethanol itself is not

extensively reported.

HDAC3 Inhibitor Scaffolding: More significantly, derivatives of 2-amino-1,2-diphenylethanol
have been used to create potent and selective inhibitors of Histone Deacetylase 3 (HDAC3).

[13] HDACs are key epigenetic regulators and are important targets in cancer therapy. The

chiral oxazoline cap, derived from the amino alcohol, plays a crucial role in the inhibitor's

potency and selectivity.[13]

The logical relationship for the development of these HDAC3 inhibitors is shown below.
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HDAC3 Inhibitor Development Logic

(1R,2S)-(-)-2-Amino-
1,2-diphenylethanol
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Coupling of Fragments

N-(2-Aminophenyl)-
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Binding Group
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Deacetylation

HDAC3 Enzyme

Click to download full resolution via product page

Logic diagram for the development of HDAC3 inhibitors using a chiral oxazoline cap.

Safety and Handling
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol is considered hazardous. It is crucial to handle this

chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).[2]

Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after

handling), P280 (Wear protective gloves/eye protection/face protection).[2]
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Storage: Store at room temperature in a dry, well-sealed container.

Conclusion
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol is a cornerstone chiral building block for modern

asymmetric synthesis. Its well-defined stereochemistry and versatile reactivity make it an

essential tool for the synthesis of complex, enantiomerically pure molecules in the

pharmaceutical, agrochemical, and fine chemical industries. A thorough understanding of its

properties and handling is paramount for its safe and effective use in research and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to (1R,2S)-(-)-2-Amino-1,2-
diphenylethanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1215729#1r-2s-2-amino-1-2-diphenylethanol-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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